molecular formula C7H13BrO B13897930 1-Bromo-3-ethylpentan-2-one

1-Bromo-3-ethylpentan-2-one

Cat. No.: B13897930
M. Wt: 193.08 g/mol
InChI Key: QWALMOOMARWFNY-UHFFFAOYSA-N
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Description

1-Bromo-3-ethylpentan-2-one is an organic compound with the molecular formula C7H13BrO. It is a brominated ketone, characterized by the presence of a bromine atom attached to the first carbon and an ethyl group attached to the third carbon of a pentan-2-one backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethylpentan-2-one can be synthesized through the bromination of 3-ethylpentan-2-one. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of hydrobromic acid (HBr) in the presence of a suitable solvent and catalyst can also be employed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-ethylpentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Elimination Reactions: Formation of alkenes such as 3-ethylpent-2-ene.

    Reduction: Formation of 3-ethylpentan-2-ol.

Scientific Research Applications

1-Bromo-3-ethylpentan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethylpentan-2-one primarily involves its reactivity as a brominated ketone. The bromine atom makes the compound susceptible to nucleophilic attack, facilitating various substitution and elimination reactions. The carbonyl group (C=O) also plays a crucial role in its reactivity, allowing for reduction and other transformations .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-ethylpentan-2-one is unique due to the presence of both a bromine atom and an ethyl group, which influence its reactivity and steric properties. This combination makes it a valuable intermediate for synthesizing a variety of complex organic molecules .

Properties

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

IUPAC Name

1-bromo-3-ethylpentan-2-one

InChI

InChI=1S/C7H13BrO/c1-3-6(4-2)7(9)5-8/h6H,3-5H2,1-2H3

InChI Key

QWALMOOMARWFNY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)CBr

Origin of Product

United States

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